![molecular formula C20H21F3N8O B12369673 N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)

N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CVN766 is a potent and highly selective antagonist of the orexin 1 receptor. This compound has shown significant promise in the treatment of various psychiatric disorders, including schizophrenia, anxiety, panic disorders, binge eating, obesity, substance use disorder, and Prader-Willi Syndrome . The compound is known for its high selectivity, being more than 1,000 times selective for the orexin 1 receptor over the orexin 2 receptor .

化学反応の分析

CVN766 undergoes various chemical reactions, primarily involving its interaction with the orexin 1 receptor. The compound’s structure allows it to act as an antagonist, blocking the receptor’s activity. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the binding of CVN766 to the orexin 1 receptor. The major product formed from these reactions is the inhibited orexin 1 receptor, which leads to the therapeutic effects observed in clinical studies .

科学的研究の応用

CVN766 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying selective receptor antagonism. In biology, it is used to investigate the role of orexin receptors in various physiological processes. In medicine, CVN766 is being developed as a potential treatment for psychiatric disorders, including schizophrenia and anxiety . The compound has shown efficacy in multiple preclinical models of cognition, negative symptoms of schizophrenia, dependency-type behaviors, and anxiety . Additionally, CVN766 has demonstrated good brain permeability and target occupancy, making it a promising candidate for further clinical development .

作用機序

CVN766 exerts its effects by selectively antagonizing the orexin 1 receptor. The orexin 1 receptor is localized in key brain structures involved in regulating mood, motivation, and behavior, such as the locus coeruleus and the ventral tegmental area . By blocking the activity of the orexin 1 receptor, CVN766 reduces the dysregulation of noradrenergic neurotransmission and the reward pathways, which are often dysfunctional in psychiatric disorders . This mechanism of action helps alleviate symptoms associated with schizophrenia, anxiety, and other related conditions.

類似化合物との比較

CVN766 is unique in its high selectivity for the orexin 1 receptor over the orexin 2 receptor, which sets it apart from other orexin receptor antagonists. Similar compounds include other orexin 1 receptor antagonists, such as those developed for sleep disorders and addictive behaviors . CVN766’s greater than 1,000-fold selectivity for the orexin 1 receptor and its low off-target effects make it a standout candidate for treating psychiatric conditions . Other similar compounds include orexin 2 receptor modulators like suvorexant, which are primarily targeted for sleep indications .

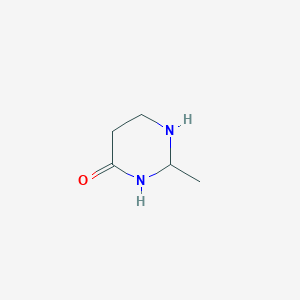

特性

分子式 |

C20H21F3N8O |

|---|---|

分子量 |

446.4 g/mol |

IUPAC名 |

N-[(1S,2S)-2-[[3-ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C20H21F3N8O/c1-2-12-18(25-11-16(28-12)20(21,22)23)29-13-5-3-6-14(13)30-19(32)17-15(7-4-8-24-17)31-26-9-10-27-31/h4,7-11,13-14H,2-3,5-6H2,1H3,(H,25,29)(H,30,32)/t13-,14-/m0/s1 |

InChIキー |

UFGCLPDMIZHEED-KBPBESRZSA-N |

異性体SMILES |

CCC1=NC(=CN=C1N[C@H]2CCC[C@@H]2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |

正規SMILES |

CCC1=NC(=CN=C1NC2CCCC2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)

![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)

![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)

![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)

![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)

![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)